Ethyl isobutyl succinate
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Overview
Description
. It is an ester derived from succinic acid and isobutyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isobutyl succinate can be synthesized through the esterification of succinic acid with isobutyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where succinic acid and isobutyl alcohol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl isobutyl succinate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Succinic acid and isobutyl alcohol.
Transesterification: Different esters and alcohols.
Reduction: Corresponding alcohols.
Scientific Research Applications
Ethyl isobutyl succinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl isobutyl succinate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release succinic acid and isobutyl alcohol, which may then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl isobutyl succinate can be compared with other similar esters derived from succinic acid, such as:
Ethyl succinate: An ester formed from succinic acid and ethanol.
Isobutyl succinate: An ester formed from succinic acid and isobutanol.
Methyl succinate: An ester formed from succinic acid and methanol.
Uniqueness: this compound is unique due to its specific combination of ethyl and isobutyl groups, which impart distinct physical and chemical properties compared to other succinate esters. This uniqueness makes it suitable for specific applications in various fields .
Properties
CAS No. |
52762-24-0 |
---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-O-ethyl 4-O-(2-methylpropyl) butanedioate |
InChI |
InChI=1S/C10H18O4/c1-4-13-9(11)5-6-10(12)14-7-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
ITMHQIWFDVCNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC(C)C |
Origin of Product |
United States |
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